molecular formula C15H17NO B13874641 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol

Cat. No.: B13874641
M. Wt: 227.30 g/mol
InChI Key: ZMQJCFCBPKNLSO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, a pyridine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol typically involves the reaction of 2,3-dimethylbenzaldehyde with 3-pyridylmethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylketone.

    Reduction: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)pyrrolidine: Shares the dimethylphenyl group but has a pyrrolidine ring instead of a pyridine ring.

    1-(2,3-Dimethylphenyl)-1H-tetrazole: Contains a tetrazole ring in place of the pyridine ring.

Uniqueness: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol is unique due to the presence of both a pyridine ring and an ethanol moiety, which can confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-pyridin-3-ylethanol

InChI

InChI=1S/C15H17NO/c1-11-5-3-7-14(12(11)2)15(17)9-13-6-4-8-16-10-13/h3-8,10,15,17H,9H2,1-2H3

InChI Key

ZMQJCFCBPKNLSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC2=CN=CC=C2)O)C

Origin of Product

United States

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